molecular formula C7H8O5 B2504865 3,4-Dimethoxyfuran-2-carboxylic acid CAS No. 858796-12-0

3,4-Dimethoxyfuran-2-carboxylic acid

Cat. No.: B2504865
CAS No.: 858796-12-0
M. Wt: 172.136
InChI Key: ISUWROBNPKRAPG-UHFFFAOYSA-N
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Description

3,4-Dimethoxyfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is distinguished by the presence of two methoxy groups (-OCH₃) at the 3 and 4 positions of the furan ring and a carboxylic acid group (-COOH) at the 2 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carboxylic acid typically involves the methoxylation of furan derivatives followed by carboxylation. One common method starts with the furan ring, which undergoes methoxylation using methanol and a suitable catalyst under controlled conditions. The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced separation techniques are used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxyfuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    2,5-Dimethoxyfuran: Similar structure but with methoxy groups at the 2 and 5 positions.

    3,4-Dimethoxybenzoic acid: Similar functional groups but with a benzene ring instead of a furan ring.

    Furan-2-carboxylic acid: Lacks the methoxy groups, making it less reactive in certain reactions.

Uniqueness: 3,4-Dimethoxyfuran-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and carboxylic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWROBNPKRAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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